二烯丙基硫醚

描述

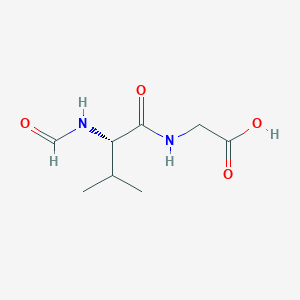

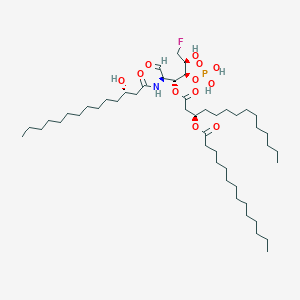

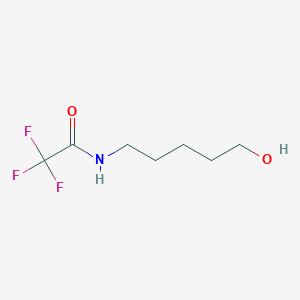

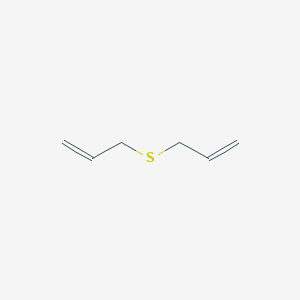

二烯丙基硫醚是一种有机硫化合物,化学式为C6H10S。它是一种亲脂性硫醚,常见于大蒜 (Allium sativum) 和其他葱属植物中。该化合物以其独特的蒜味而闻名,是蒸馏大蒜油的成分之一。 二烯丙基硫醚因其各种促进健康的特性而受到认可,包括抗癌、抗菌、抗炎和抗氧化作用 .

作用机制

二烯丙基硫醚的作用机制涉及多个分子靶点和途径。已知它会抑制细胞色素 P450 2E1 (CYP2E1) 的活性,该酶参与各种外源化合物的代谢。 通过抑制 CYP2E1,二烯丙基硫醚减少活性氧 (ROS) 的生成并防止氧化损伤 . 此外,它还调节 NF-κB 和 MAPK 等信号通路,从而导致抗炎和抗癌作用 .

科学研究应用

二烯丙基硫醚在科学研究中具有广泛的应用,特别是在化学、生物学、医学和工业领域。

化学:

- 用作合成其他有机硫化合物的先驱。

- 在各种有机合成反应中充当试剂。

生物学:

- 研究其对各种病原体的抗菌特性。

- 调查其在调节酶活性及代谢途径中的作用 .

医学:

- 通过诱导癌细胞凋亡而表现出抗癌特性。

- 通过减少氧化应激和炎症而表现出心脏保护作用 .

工业:

- 由于其蒜味,用作食品工业中的调味剂。

- 用于生产杀虫剂和杀菌剂 .

生化分析

Biochemical Properties

Diallyl sulfide has proved to be anticancer, antimicrobial, anti-angiogenic, and immunomodulatory . It has shown to be a selective inhibitor of cytochrome P450 2E1 (CYP2E1), a known enzyme for xenobiotic metabolism of a large number of compounds, such as alcohol and analgesic drugs in liver . Diallyl sulfide is also responsible to modulate the glutathione (GSH) redox cycle and inhibits nuclear factor kappa B (NF-ĸB) activation in human T cells .

Cellular Effects

Diallyl sulfide has been demonstrated to exert potent anticancer effects in vitro and in vivo . It has been shown to inhibit and reverse the release of TNF-α-induced CCL2 . It has also been shown to increase heme oxygenase-1 (HO-1) protein and mRNA levels without toxicity in HepG2 cells in a dose- and time-dependent manner .

Molecular Mechanism

Diallyl sulfide blocks the inflammatory response induced by monosodium urate and interleukin-1beta (IL-1β), through inhibiting Cox-2 and NF-ĸB . It enhances phase II enzymes, including quinone reductase (QR) activity and total and mu glutathione S-transferase activities, and reduces mutagenicity by mutagenicity of (+)-anti-7beta, 8-alpha-dihydroxy-9alpha,10-alpha-oxy-7,8,9,10-trahydrobenzo[a]pyrene (BPDE), and styrene oxide (SO) .

Temporal Effects in Laboratory Settings

The protective effects of diallyl sulfide against chronic disease are due to possessing high antioxidant, antigenotoxic, and antiorganotoxic potential, etc . Studies from the laboratory and elsewhere revealed the mechanism of action of diallyl sulfide against chronic disease .

Dosage Effects in Animal Models

Till date, a large number of animal models were utilized to study the biological effects of diallyl sulfide for numerous diseases . Diallyl sulfide studied as inhibitory agents of CYP2E1 participates in carcinogen as well as other xenobiotic metabolism .

Metabolic Pathways

Diallyl sulfide enhances phase II enzymes, including quinone reductase (QR) activity and total and mu glutathione S-transferase activities, and reduces mutagenicity by mutagenicity of (+)-anti-7beta, 8-alpha-dihydroxy-9alpha,10-alpha-oxy-7,8,9,10-trahydrobenzo[a]pyrene (BPDE), and styrene oxide (SO) .

Transport and Distribution

Studies often explore its role in promoting the production of enzymes such as glutathione S-transferase, which is significant in cellular detoxification processes . Researchers have also investigated diallyl sulfide for its potential in influencing the metabolism of various xenobiotics by modulating cytochrome P450 enzymes .

Subcellular Localization

Exposure of HL‑60 cells to low concentrations of diallyl sulfide may promote DJ‑1 protein translocation from the cytoplasm to the nucleus, which suggests that DJ‑1 may function as a transcription factor or cofactor binding protein in the process of cell differentiation . The expression of DJ‑1 in mitochondria may be associated with induction of apoptosis in HL‑60 cells treated with moderate doses of diallyl sulfide .

准备方法

合成路线和反应条件: 二烯丙基硫醚可以通过多种方法合成。一种常见的方法是将烯丙基氯与硫化钠在惰性气氛中反应。 该反应通常在 40-60°C 的温度范围内进行,从而以高产率形成二烯丙基硫醚 .

工业生产方法: 二烯丙基硫醚的工业生产通常涉及通过蒸汽蒸馏从大蒜油中提取。这种方法会产生硫化合物的混合物,包括二烯丙基硫醚、二烯丙基二硫化物和二烯丙基三硫化物。 这些化合物的分离是通过分馏实现的 .

化学反应分析

反应类型: 二烯丙基硫醚会发生各种化学反应,包括氧化、还原和取代反应。

常见试剂和条件:

还原: 它可以使用还原剂如氢化铝锂还原为烯丙基硫醇。

取代: 二烯丙基硫醚与卤素反应形成卤化衍生物。

主要生成产物:

氧化: 大蒜素

还原: 烯丙基硫醇

取代: 卤化二烯丙基硫醚衍生物

相似化合物的比较

二烯丙基硫醚是大蒜中发现的一组有机硫化合物的一部分,包括二烯丙基二硫化物、二烯丙基三硫化物和大蒜素。

类似化合物:

二烯丙基二硫化物: 包含两个硫原子,与二烯丙基硫醚相比,其气味更浓,生物活性更强.

二烯丙基三硫化物: 包含三个硫原子,表现出更高的生物活性,尤其是在抗癌研究中.

独特性: 二烯丙基硫醚因其相对温和的气味及其选择性抑制 CYP2E1 的能力而独一无二,使其成为研究酶抑制及其对代谢途径影响的有价值的化合物 .

属性

IUPAC Name |

3-prop-2-enylsulfanylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10S/c1-3-5-7-6-4-2/h3-4H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBJVUCKUDDKUJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060470 | |

| Record name | 3-(Prop-2-en-1-ylsulfanyl)prop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a garlic odor; [Hawley], Liquid, colourless to pale yellow liquid with garlic odour | |

| Record name | Allyl sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3576 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Di-2-propenyl sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Allyl sulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/105/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

139 °C, 138.00 to 139.00 °C. @ 760.00 mm Hg | |

| Record name | ALLYL SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7333 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Di-2-propenyl sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

46.11 °C | |

| Record name | Allyl sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3576 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Practically insoluble in water. Miscible with alcohol, chloroform, ether, carbon tetrachloride., insoluble in water; miscible in ethyl alcohol and diethyl ether | |

| Record name | ALLYL SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7333 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Allyl sulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/105/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.888 at 27 °C/4 °C, 0.887-0.892 | |

| Record name | ALLYL SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7333 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Allyl sulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/105/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

9.22 [mmHg], 9.22 mm Hg at 25 °C | |

| Record name | Allyl sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3576 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALLYL SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7333 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Diallyl sulfide (DAS) ... Can induce the expression of heme oxygenase-1 (HO-1), which plays a critical role in the cell defense system against oxidative stress. DAS causes a dose- and time-dependent increase of HO-1 protein and mRNA level without toxicity in HepG2 cells. DAS-induced HO-1 protein expression is dependent on newly synthesized mRNA and newly synthesized protein. DAS increases Nrf2 protein expression, nuclear translocation, and DNA-binding activity. The MAP kinase ERK is activated by DAS. Both ERK and p38 pathways play an important role in DAS-induced Nrf2 nuclear translocation and ho-1 gene activation. DAS stimulates a transient increase of reactive oxygen species (ROS). N-Acetyl-cysteine blocked this increase of ROS production as well as DAS-induced ERK activation, Nrf2 protein expression and nuclear translocation, and ho-1 gene activation. The increase in HO-1 produced by DAS protected the HepG2 cells against toxicity by hydrogen peroxide or arachidonic acid. These results suggest that DAS induces ho-1 through production of ROS, and Nrf2 and MAPK (ERK and p38) mediate this induction. Induction of ho-1 may play a role in the protective effects of DAS., ... The pharmacologic role of /diallyl sulfide/ DAS in prevention and treatment of cancer is well documented in the literature, but its molecular mechanism of action is not yet well defined. In the present study, modulation in p53 expression by topical application of DAS was recorded in 7,12-dimethylbenz[a]anthracene (DMBA)-induced skin tumors in Swiss albino mice. Western blot analysis and immunohistochemical protein detection, combined with multivariable flow cytometry, show that DAS application induces the expression of the wild-type (wt) p53 and down-regulates the expression of mutant (mut) p53. Immunoblotting analysis of tumors showed significant increase in levels of wtp53 by DAS application, whereas for mutp53 the DMBA-induced levels of protein were found to reduce to near normal levels with DAS application. The quantitative analysis of immunostained skin/tumor sections using image analysis and quantitative stereology showed 66.6% and 54.2% increases in wtp53 levels and 53.4% and 44.3% decreases in mutp53 levels in animals where DAS was applied 1 hour prior to or 1 hour after DMBA application, respectively. Flow cytometric analysis further confirmed modulation of wtp53 and mutp53 protein in DAS-supplemented tumors. The increase in the expression of wt tumor suppressor gene protein p53 was accompanied by elevation of the levels of cyclin-dependent kinase inhibitor p21/waf1. The percentage increase in the levels of p21/waf1 was found to be 72.9% and 61.3%, respectively, in DAS-supplemented groups before and after administration. These results thus show that DAS is a potential chemopreventive agent capable of modulating and regulating the tumor suppressor p53 along with its downstream effective molecule, p21/waf1. Thus, DAS can be a potential chemopreventive agent against skin tumor development., ... Oxidation of LDL (Ox-LDL) promotes vascular dysfunction, enhances the production and release of inflammatory mediators such as reactive oxygen species and contribute to the initiation and progression of atherosclerosis. In addition, Ox-LDL enhances the production and release of tumor necrosis factor (TNF-alpha), interleukin (IL)-6, arachidonic acid metabolites and nitric oxide (NO) that are responsible for various human pathologies including cancer. Organosulfur compounds (OSC) from alliaceae modulate the glutathione (GSH) redox cycle and inhibits NFkappa-B activation in human T cells. ..., Diallyl sulfide (DAS) ... is sequentially converted to diallyl sulfoxide (DASO) and diallyl sulfone (DASO2) by cytochrome P450 2E1 (CYP2E1). These compounds have been shown to reduce the incidence of a multitude of chemically induced tumors in animal models. The impediment of phase I activation of these carcinogens is hypothesized to be accountable for the reduction in tumor incidence. Indeed, DAS, DASO and DASO2 are competitive inhibitors of CYP2E1. DASO2, in addition, is a suicide inhibitor of CYP2E1. These compounds have been shown to reduce carbon tetrachloride-, N-nitrosodimethylamine- and acetaminophen-induced toxicity in rodents. All three chemicals are substrates for CYP2E1. The protective effect was observed when the organosulfur compounds were given before, during or soon after chemical treatment. DAS and DASO2 inhibited the bioactivation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and related lung tumorigenesis in A/J mice. Because CYP2E1 does not play a key role in NNK activation, the inhibition of other CYP enzymes active in NNK metabolism is likely. DAS also has been shown to induce other CYP and phase II enzymes as well as decrease hepatic catalase activity. All of these effects are observed at concentrations much higher than what is normally ingested by humans., For more Mechanism of Action (Complete) data for ALLYL SULFIDE (7 total), please visit the HSDB record page. | |

| Record name | ALLYL SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7333 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

592-88-1 | |

| Record name | Diallyl sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=592-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyl sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20947 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propene, 3,3'-thiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Prop-2-en-1-ylsulfanyl)prop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diallyl sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIALLYL SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60G7CF7CWZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALLYL SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7333 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Di-2-propenyl sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-85 °C | |

| Record name | ALLYL SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7333 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Di-2-propenyl sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Diallyl Sulfide (DAS) exhibits its biological activity through various mechanisms. A key target is Cytochrome P450 2E1 (CYP2E1), an enzyme involved in xenobiotic metabolism. DAS acts as a competitive inhibitor of CYP2E1, effectively reducing the enzyme's activity. [] This inhibition has several downstream consequences:

- Reduced oxidative stress: By inhibiting CYP2E1, DAS decreases the production of reactive oxygen species (ROS), which are implicated in various pathological conditions, including cancer, inflammation, and cardiovascular diseases. [, , , , ]

- Modulation of apoptosis: DAS has been shown to protect against apoptosis induced by various agents, including the carcinogen 7,12-dimethylbenz[a]anthracene (DMBA) and the toxin microcystin-LR. This protective effect is attributed to reduced ROS levels, restoration of mitochondrial transmembrane potential, and modulation of Bcl-2 family proteins involved in apoptosis regulation. [, ]

- Anti-inflammatory effects: DAS attenuates inflammation in various models, including allergic asthma and paraquat-induced lung injury. These effects are likely mediated by inhibiting the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β), adhesion molecules (e.g., ICAM-1), and nitric oxide (NO) via the NF-κB pathway. [, ]

ANone: Diallyl Sulfide is an organic sulfide compound with the following characteristics:

- Spectroscopic data: Characterization involves techniques such as ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, which reveals structural information about the carbon backbone and the sulfur atom's environment. [] Further spectroscopic data, including infrared (IR) and mass spectrometry (MS), can provide additional structural insights.

ANone: Diallyl Sulfide exhibits specific compatibility and stability profiles:

- Solubility: It demonstrates limited solubility in aqueous solutions, necessitating formulation strategies to improve its bioavailability for therapeutic applications. []

- Stability: DAS can undergo oxidation, particularly in the presence of air and light, leading to the formation of diallyl sulfoxide and diallyl sulfone. [] Therefore, appropriate storage conditions (e.g., dark, airtight containers) are crucial to maintain its stability.

- Applications: Due to its potent flavor and aroma, DAS finds applications as a food additive. Additionally, its biological properties have garnered significant interest for potential therapeutic uses, prompting research into suitable formulations and delivery systems. [, ]

ANone: To enhance stability and overcome its inherent limitations, various strategies are employed for formulating Diallyl Sulfide:

- Liposomal encapsulation: Encapsulating DAS within liposomes improves its solubility, bioavailability, and targeted delivery to specific tissues, such as tumor sites. [, ]

- pH-sensitive liposomes: These formulations release DAS preferentially in acidic environments, such as those found in tumors, enhancing its therapeutic efficacy and minimizing off-target effects. []

ANone: Research has revealed key aspects of DAS's pharmacokinetic and pharmacodynamic profile:

- Absorption: DAS is absorbed following oral administration, though its bioavailability is limited due to its low solubility in aqueous environments. []

- Metabolism: It is primarily metabolized in the liver, with CYP2E1 playing a crucial role in its biotransformation. [] The major metabolites identified are diallyl sulfoxide and diallyl sulfone.

- Excretion: Following metabolism, the metabolites are excreted primarily in the urine. []

- In vivo activity: Animal studies demonstrate that DAS exhibits various biological activities, including chemoprevention against carcinogenesis, protection against oxidative stress, and anti-inflammatory effects. [, , ]

- Efficacy: The efficacy of DAS has been demonstrated in various animal models of diseases, including cancer, cardiovascular disease, and inflammatory conditions. [, , ]

ANone: While preclinical evidence supporting DAS's therapeutic potential is robust, clinical data in humans remain limited:

- In vitro studies: Cell culture studies demonstrate that DAS inhibits the growth of various cancer cell lines, induces apoptosis, and modulates the expression of genes involved in cell cycle regulation, inflammation, and oxidative stress. [, , ]

- Animal models: DAS exhibits promising results in preclinical models of cancer, showing protective effects against chemically induced carcinogenesis in rodents. [, , ] It also demonstrates efficacy in animal models of cardiovascular and inflammatory diseases. [, ]

- Drug interactions: DAS can interact with certain medications, particularly those metabolized by CYP2E1, potentially altering their efficacy or toxicity. []

ANone: A primary focus in DAS research revolves around its interaction with drug-metabolizing enzymes, particularly its inhibitory effects on CYP2E1:

- CYP2E1 Inhibition: DAS acts as a potent, mechanism-based inhibitor of CYP2E1. [] This inhibition stems from its metabolic conversion to metabolites that bind irreversibly to the enzyme's active site. []

- Impact on drug metabolism: This inhibitory action can significantly affect the metabolism of drugs primarily metabolized by CYP2E1, leading to alterations in their pharmacokinetic profiles and potentially influencing their efficacy and toxicity. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。